molecular formula C13H10F3N5O2 B11187921 5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11187921
M. Wt: 325.25 g/mol
InChI Key: WJMFYOVLCXZLOT-UHFFFAOYSA-N
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Description

5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves several steps. One common method includes the reaction of a substituted phenyl hydrazine with an appropriate β-keto ester to form the triazole ring. This intermediate is then cyclized with a suitable amine to form the triazolo-pyrimidine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and the resulting pharmacological properties. The unique trifluoromethyl group in 5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C13H10F3N5O2

Molecular Weight

325.25 g/mol

IUPAC Name

5-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C13H10F3N5O2/c14-13(15,16)7-2-1-3-8(4-7)19-11(23)9-5-10(22)20-12-17-6-18-21(9)12/h1-4,6,9H,5H2,(H,19,23)(H,17,18,20,22)

InChI Key

WJMFYOVLCXZLOT-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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